1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride
Description
1-(5,6-Dichloropyridin-3-yl)ethanamine hydrochloride is a halogenated pyridine derivative with an ethanamine side chain. Its molecular formula is C₇H₇Cl₃N₂, and it has a molecular weight of 233.5 g/mol . The compound features dichloro substituents at the 5- and 6-positions of the pyridine ring, which confer strong electron-withdrawing effects and influence its chemical reactivity and biological interactions. It is commonly used in pharmaceutical research, particularly in studies targeting protein interactions (e.g., HSP90 inhibition) .
Properties
IUPAC Name |
1-(5,6-dichloropyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c1-4(10)5-2-6(8)7(9)11-3-5;/h2-4H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUFGKSLAKFHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(N=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5,6-dichloropyridine with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to structurally related halogenated pyridine or aromatic ethanamine derivatives. Key variations include halogen type/position, substituent groups, and amine chain length, which impact physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Key Research Findings
Halogen Effects on Binding Interactions
- Dichloro vs. Mono-halogenated Analogs: The 5,6-dichloro substitution in the target compound enhances electron-withdrawing effects compared to mono-halogenated analogs (e.g., 5-fluoro or 6-chloro derivatives). This may improve binding to targets like HSP90 by stabilizing hydrogen bonds with residues such as GLU527 or TYR604 .
Amine Chain Length and Substituent Position
- Ethanamine vs. Methanamine : Ethanamine derivatives (e.g., the target compound) exhibit longer side chains than methanamine analogs (e.g., (6-chloropyridin-2-yl)methanamine), which may facilitate stronger hydrogen bonding in protein interactions .
- Pyridine Substitution Position : Chlorine at pyridine-3-yl (target compound) vs. pyridine-2-yl () alters spatial orientation, affecting binding pocket compatibility.
Biological Activity
1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with two chlorine atoms and an ethanamine moiety. Its molecular formula is C8H10Cl2N, and it exists as a hydrochloride salt, enhancing its solubility in aqueous solutions.
Research indicates that this compound may act on various biological targets, including:
- Inhibition of Protein Interactions : It has been shown to inhibit specific protein-protein interactions, particularly those involving the BCL6 protein, which is implicated in cancer biology. Inhibitors of BCL6 have been reported to induce apoptosis in cancer cells, suggesting that this compound could have therapeutic potential in oncology .
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and survival. For instance, its structural analogs have demonstrated activity against KRAS mutations, a common oncogenic alteration in cancers .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
| Study | Concentration (µM) | Effect |
|---|---|---|
| BCL6 Inhibition Assay | 0.082 | Submicromolar inhibition observed |
| KRAS Interaction Assay | 2.7 | Comparable activity to known inhibitors |
These studies suggest that the compound effectively interacts with its targets at low concentrations, indicating high potency.
Case Studies
- Oncological Applications : A study involving the use of this compound in cancer cell lines showed a marked reduction in cell viability at concentrations above 1 µM. This effect was attributed to the induction of apoptosis through the inhibition of BCL6 activity .
- Neuroprotective Effects : Another investigation into the neuroprotective properties of this compound revealed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized yet. However, preliminary studies indicate favorable absorption characteristics and moderate metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
